molecular formula C12H10ClN3O2 B2733518 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1207018-67-4

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2733518
CAS RN: 1207018-67-4
M. Wt: 263.68
InChI Key: AYFBJXDPFYTPJY-UHFFFAOYSA-N
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Description

The compound “2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide; p-Chloroacetoanilide; N-Acetyl-4-chloroaniline; Acetic acid-4-chloroanilide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.608 . Other physical and chemical properties such as melting point, boiling point, and solubility are not directly available.

Scientific Research Applications

Antineoplastic Effects

The compound has been investigated for its antineoplastic effects against the HPV16-Positive Human Invasive Cervical Carcinoma Cell Line SiHa . The 2-(4-chlorophenyl)-3-O-sulfamoyl derivative (13AES3) was found to be superior in terms of its antiproliferative activity against the HPV16-positive SiHa cell line . This HPV16-positive type is the most common form of invasive cervical cancer .

Antiangiogenic Effects

In addition to their endocrine properties, certain estrogens exhibit additional biological activities, such as antiangiogenic effects . The compound under discussion is a derivative of these estrogens and hence, it might exhibit similar effects .

Anticancer Effects

The compound has been studied for its anticancer effects . The most active analog 13AES3 was shown to exert considerable proapoptotic effects, as evidenced by a colorimetric caspase-3 assay and fluorescent double staining .

Antimigratory and Anti-invasive Effects

The compound has shown antimigratory and anti-invasive effects in a concentration-dependent manner, as evidenced by wound healing and Boyden chamber assays, respectively .

Inhibition of Tubulin Polymerization

The compound and its derivatives were shown to inhibit tubulin polymerization . Computer simulations provided a possible explanation for the importance of the presence of the chlorophenyl ring on the estrane skeleton .

Antifungal, Antitubercular, and Antiviral Activities

The compound is a 2,4-diarylquinoline derivative . Such types of derivatives are known for their antifungal, antitubercular, and antiviral activities .

Increased Lipophilicity and Permeability

The compound is an interesting model with increased lipophilicity and thus permeability , an important descriptor for quinoline-based drug design .

Antithyroid Cancer Activity

Diaryl-substituted quinoline scaffolds, which the compound is a part of, are known for their antithyroid cancer activity .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)10-5-12(18)16(7-15-10)6-11(14)17/h1-5,7H,6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFBJXDPFYTPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

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